molecular formula C8H8BrN3O B1450472 (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol CAS No. 1417611-00-7

(1R)-2-azido-1-(3-bromophenyl)ethan-1-ol

Cat. No.: B1450472
CAS No.: 1417611-00-7
M. Wt: 242.07 g/mol
InChI Key: UCPQHFRJCZVWHZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-azido-1-(3-bromophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8BrN3O and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Novel Nanohybrid Biocatalyst

(R)-1-(3-Bromophenyl)-2-azidoethanol is used in developing nanohybrid materials for the kinetic resolution of secondary alcohols. This application is significant for synthesizing enantiomeric drugs and other bioactive substances, demonstrating its importance in pharmaceutical research (Galvão et al., 2018).

2. Carbonylative Cyclization Reactions in Organic Synthesis

The compound is involved in carbonylative cyclization reactions with alkynes, which are crucial in organic synthesis for creating complex molecular structures like indenones (Harada et al., 2007).

3. Dirhodium Catalyst in Enantioselective Reactions

(R)-1-(3-Bromophenyl)-2-azidoethanol derivatives are used in creating dirhodium catalysts for enantioselective reactions. This has applications in synthesizing compounds with specific chirality, vital in pharmaceuticals and agrochemicals (Qin et al., 2011).

4. Synthesis of Nitrogen-Containing Compounds

This chemical is used in synthesizing bioactive nitrogen-containing compounds, suggesting its potential for further biological effect studies (Suhak et al., 2015).

5. Natural Antioxidant Source

(R)-1-(3-Bromophenyl)-2-azidoethanol, through its derivatives, shows potential as a natural antioxidant source. This application is important in food preservation and pharmaceuticals (Li et al., 2011).

Properties

IUPAC Name

(1R)-2-azido-1-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPQHFRJCZVWHZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.